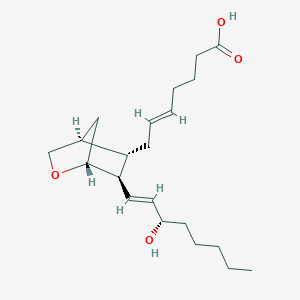

5-trans U-46619

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H34O4 |

|---|---|

Molecular Weight |

350.5 g/mol |

IUPAC Name |

(E)-7-[(1R,4S,5S,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid |

InChI |

InChI=1S/C21H34O4/c1-2-3-6-9-17(22)12-13-19-18(16-14-20(19)25-15-16)10-7-4-5-8-11-21(23)24/h4,7,12-13,16-20,22H,2-3,5-6,8-11,14-15H2,1H3,(H,23,24)/b7-4+,13-12+/t16-,17+,18+,19-,20-/m1/s1 |

InChI Key |

LQANGKSBLPMBTJ-JVCJGEKZSA-N |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@H]2C[C@@H]([C@@H]1C/C=C/CCCC(=O)O)CO2)O |

Canonical SMILES |

CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)O)CO2)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of U-46619

Abstract: U-46619 is a stable synthetic analog of the prostaglandin endoperoxide PGH₂, which functions as a potent and selective thromboxane A₂ (TXA₂) receptor agonist.[1] Its primary mechanism of action involves the activation of G-protein coupled thromboxane A₂ (TP) receptors, initiating a cascade of intracellular signaling events that culminate in a range of physiological responses, most notably platelet aggregation and smooth muscle contraction.[1][2] This document provides an in-depth examination of the molecular pathways activated by U-46619, summarizes key quantitative data from experimental studies, and details the methodologies used to elucidate its function.

Primary Molecular Target: Thromboxane A₂ (TP) Receptor

U-46619 exerts its effects by binding to and activating the thromboxane A₂ (TP) receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[2][3] The endogenous ligand for this receptor is thromboxane A₂, a lipid-derived molecule involved in vasoconstriction and platelet aggregation.[2] The TP receptor exists as two main isoforms, TPα and TPβ, which are expressed in various tissues, including platelets, vascular smooth muscle cells, and leukocytes.[2][4] U-46619 potently stimulates TP receptor-mediated responses, mimicking the physiological and pathophysiological actions of TXA₂.[1]

Core Signaling Cascades

Upon binding of U-46619, the TP receptor undergoes a conformational change that activates associated heterotrimeric G-proteins, primarily of the Gq family.[2][5] This event triggers several downstream signaling pathways.

Gq-Phospholipase C (PLC) - Calcium Mobilization Pathway

The activation of the Gαq subunit stimulates phospholipase C (PLC), a membrane-bound enzyme.[3][5] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[5]

-

IP₃-Mediated Calcium Release: IP₃ diffuses through the cytosol and binds to IP₃ receptors on the membrane of the sarcoplasmic reticulum (SR), triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm.[3][6]

-

Extracellular Calcium Influx: The U-46619-induced signaling cascade also promotes the influx of extracellular Ca²⁺ through plasma membrane channels, including L-type voltage-operated calcium channels (VOCCs) and store-operated calcium channels (SOCCs), such as TRPC channels.[6][7]

This rapid and significant increase in intracellular free calcium ([Ca²⁺]i) is a critical event that initiates cellular responses like muscle contraction and platelet activation.[3][8]

DAG-PKC and RhoA/Rho-Kinase Pathways

The second messenger DAG activates Protein Kinase C (PKC), which phosphorylates numerous target proteins, contributing to the sustained phase of smooth muscle contraction.[3][7] Concurrently, U-46619 is also an agonist for the small GTPase RhoA.[8] Activation of the TP receptor stimulates the RhoA/Rho-kinase (ROCK) signaling pathway.[8] ROCK inhibits myosin light chain phosphatase, which increases the phosphorylation level of the myosin light chain, thereby enhancing the force of contraction at a given Ca²⁺ concentration (a phenomenon known as calcium sensitization).

Mitogen-Activated Protein Kinase (MAPK) Pathway

Studies have demonstrated that U-46619 treatment leads to the activation of the mitogen-activated protein kinase (MAPK) signaling cascade, specifically extracellular signal-regulated kinases (ERK-1 and ERK-2) and p38 MAPK.[2][9] This activation occurs through both TPα and TPβ receptor isoforms and is implicated in longer-term cellular processes such as mitogenesis, cell motility, and differentiation.[4][8][9]

Quantitative Data Summary

The biological activity of U-46619 has been quantified in numerous experimental systems. The following tables summarize key potency and efficacy data.

Table 1: In Vitro Potency (EC₅₀) of U-46619 for Various Cellular Responses

| Cellular Response | System | EC₅₀ Value | Reference(s) |

| TP Receptor Agonism | Various | 35 nM | [2] |

| Platelet Shape Change | Human Platelets | 13 - 35 nM | [4][8] |

| Myosin Light Chain Phosphorylation | Human Platelets | 57 nM | [4] |

| Platelet Aggregation | Human Platelets | 0.58 - 1.31 µM | [4][8] |

| Serotonin Release | Human Platelets | 0.536 µM | [4] |

| Fibrinogen Receptor Binding | Human Platelets | 0.53 µM | [4] |

Table 2: Selected In Vitro and In Vivo Bioactivity of U-46619

| Effect | System | Concentration / Dose | Result | Reference(s) |

| Adrenergic Force Enhancement | Rabbit Vas Deferens | 100 nM | 135 ± 24% increase | [10][11] |

| [³H]Norepinephrine Release | Rabbit Vas Deferens | - | 142 ± 44% increase | [10][11] |

| Blood Pressure Increase | Spontaneously Hypertensive Rats | 5 µg/kg (i.v.) | Significant increase in MABP | [8] |

| Blood Pressure Increase | Spontaneously Hypertensive Rats | 1-100 nmol/kg (i.c.v.) | Dose-related increase | [4] |

| Inhibition of NA Release | Rat Hippocampal Slices | 10-100 µM | Concentration-dependent decrease | [12] |

Key Experimental Protocols

The mechanism of U-46619 has been elucidated through a variety of established experimental procedures.

In Vitro Vasoconstriction Assay

This protocol is used to measure the contractile response of isolated blood vessels to U-46619.

-

Tissue Preparation: Segments of arteries (e.g., rat pulmonary, mouse coronary) are isolated and cut into rings (2-4 mm).[3][6] The endothelium may be mechanically removed for specific experiments.

-

Mounting: Rings are mounted in an organ bath or wire myograph system containing a physiological salt solution (e.g., Krebs-Ringer), maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

-

Equilibration and Viability Check: Tissues are allowed to equilibrate under a resting tension for approximately 60 minutes.[3] Viability is confirmed by inducing a contraction with a high concentration of potassium chloride (e.g., 60 mM KCl).[3]

-

Experimental Procedure: Cumulative concentration-response curves are generated by adding U-46619 in a stepwise manner (0.5 log unit increments).[3] To investigate signaling pathways, specific inhibitors (e.g., nifedipine for L-type Ca²⁺ channels, Y-27632 for ROCK) are added to the bath before constructing the U-46619 curve.[3][7]

-

Data Analysis: The developed tension is recorded and plotted against the log concentration of U-46619 to determine parameters like EC₅₀ and Emax.

Intracellular Calcium Measurement

This method quantifies changes in [Ca²⁺]i in response to U-46619.

-

Cell Preparation: Vascular smooth muscle cells are isolated and cultured.

-

Dye Loading: Cells are incubated with a fluorescent Ca²⁺ indicator dye, such as Fluo-4 AM, which crosses the cell membrane and is cleaved by intracellular esterases to its active, Ca²⁺-sensitive form.[7]

-

Imaging: Cells are placed on the stage of a confocal laser scanning microscope.[7]

-

Stimulation and Recording: A baseline fluorescence is recorded before U-46619 is added to the medium. The change in fluorescence intensity, which is proportional to the change in [Ca²⁺]i, is recorded over time.

Western Blotting for Kinase Activation

This technique is used to measure the activation (phosphorylation) of signaling proteins like ERK and p38.

-

Cell Culture and Treatment: Cells (e.g., HEK 293 cells expressing TP receptors) are cultured and then treated with U-46619 for various time points.[4]

-

Protein Extraction: Cells are lysed to extract total protein.

-

Electrophoresis and Transfer: Proteins are separated by size using SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is incubated with primary antibodies specific to the phosphorylated forms of the target kinases (e.g., anti-phospho-ERK1/2). A second primary antibody against the total form of the kinase is used as a loading control.

-

Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies are used, and the signal is detected via chemiluminescence. The band intensity is quantified to determine the relative level of protein phosphorylation.

Conclusion

The mechanism of action of U-46619 is centered on its function as a potent agonist of the thromboxane A₂ receptor. Its binding initiates a well-defined series of intracellular events, dominated by the Gq-PLC-mediated mobilization of calcium and activation of the RhoA/ROCK pathway. These cascades directly lead to its principal physiological effects: potent vasoconstriction and the induction of platelet aggregation. Further activation of MAPK pathways suggests a role in modulating longer-term cellular processes. The detailed understanding of these mechanisms makes U-46619 an invaluable pharmacological tool for research into cardiovascular physiology, thrombosis, and hypertension.

References

- 1. U46619 - Wikipedia [en.wikipedia.org]

- 2. U-46619, Thromboxane A2 receptor agonist (CAS 56985-40-1) | Abcam [abcam.com]

- 3. Mechanisms of U46619-induced contraction of rat pulmonary arteries in the presence and absence of the endothelium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. U 46619 | CAS:56985-40-1 | selective agonist of prostaglandin H2 (PGH2)/thromboxane A2 (TxA2) (TP) receptor | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. researchgate.net [researchgate.net]

- 6. Signalling pathway of U46619-induced vascular smooth muscle contraction in mouse coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms of U46619-induced contraction in mouse intrarenal artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. The prostaglandin H2 analog U-46619 improves the differentiation efficiency of human induced pluripotent stem cells into endothelial cells by activating both p38MAPK and ERK1/2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thromboxane agonist (U46619) potentiates norepinephrine efflux from adrenergic nerves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. experts.umn.edu [experts.umn.edu]

- 12. U-46619, a selective thromboxane A2 mimetic, inhibits the release of endogenous noradrenaline from the rat hippocampus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

U-46619: A Technical Guide to a Stable Thromboxane A2 Analog for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

U-46619 is a potent and stable synthetic analog of the highly labile endoperoxide prostaglandin H2 (PGH2) and serves as a selective agonist for the thromboxane A2 (TP) receptor.[1][2][3] Its stability in aqueous solutions makes it an invaluable tool in cardiovascular, physiological, and pharmacological research, enabling the study of thromboxane A2-mediated signaling pathways and physiological responses.[4] This technical guide provides an in-depth overview of U-46619, including its mechanism of action, key quantitative data, detailed experimental protocols, and visual representations of its signaling cascades and experimental workflows.

Introduction

Thromboxane A2 (TXA2) is a potent, biologically active lipid mediator derived from arachidonic acid.[4][5] It plays a critical role in a variety of physiological and pathophysiological processes, including hemostasis, thrombosis, vasoconstriction, and smooth muscle contraction.[1][4][5] However, the inherent instability of TXA2, with a half-life of approximately 30 seconds in aqueous solution, presents significant challenges for in vitro and in vivo research.[4] U-46619 (9,11-dideoxy-9α,11α-methanoepoxy prostaglandin F2α) was synthesized to overcome this limitation, providing researchers with a stable and reliable tool to investigate the physiological effects of TP receptor activation.[1]

Mechanism of Action

U-46619 selectively binds to and activates the thromboxane A2 (TP) receptor, a G-protein-coupled receptor (GPCR).[4][5] In humans, the TP receptor exists as two isoforms, TPα and TPβ, which arise from alternative splicing of the same gene.[4][5] Upon agonist binding, the TP receptor undergoes a conformational change, leading to the activation of several intracellular signaling pathways. The primary signaling cascade involves the coupling to Gq and G13 proteins.[6]

Activation of Gq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic/endoplasmic reticulum, while DAG activates protein kinase C (PKC).[7][8] The increase in intracellular Ca2+ and activation of PKC contribute to a wide range of cellular responses, including platelet aggregation, vasoconstriction, and smooth muscle cell proliferation.[7][9]

Simultaneously, coupling to G13 activates the Rho signaling pathway, leading to the activation of Rho-associated kinase (ROCK).[6][7] ROCK, in turn, phosphorylates and inhibits myosin light chain phosphatase, leading to an increase in myosin light chain phosphorylation and promoting smooth muscle contraction.

U-46619 has also been shown to activate the p38 mitogen-activated protein kinase (p38MAPK) and extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathways.[10][11]

Quantitative Data

The following tables summarize key quantitative data for U-46619 from various in vitro studies.

Table 1: Receptor Binding Affinity of U-46619

| Preparation | Ligand | Kd (nM) | Bmax (fmol/mg protein) | Reference |

| Human Platelets (High-affinity site) | [3H]U-46619 | 41 ± 9 | 19.4 ± 5.3 fmol/10^7 platelets | [12][13] |

| Human Platelets (Low-affinity site) | [3H]U-46619 | 1460 ± 470 | - | [12][13] |

| Cultured Vascular Smooth Muscle Cells (WKY rats) | [3H]U-46619 | 15.5 ± 2.6 | - | [9] |

| Cultured Vascular Smooth Muscle Cells (SHR) (High-affinity site) | [3H]U-46619 | 2.3 ± 0.6 | - | [9] |

| Cultured Vascular Smooth Muscle Cells (SHR) (Low-affinity site) | [3H]U-46619 | 1400 ± 500 | - | [9] |

| Pig Aorta Smooth Muscle Membranes | [3H]U-46619 | 42 - 68 | 87.8 | [14] |

Table 2: Potency (EC50) of U-46619 in Functional Assays

| Assay | Preparation | EC50 (µM) | Reference |

| Platelet Shape Change | Human Platelets | 0.035 ± 0.005 | [12][13] |

| Myosin Light Chain Phosphorylation | Human Platelets | 0.057 ± 0.021 | [12][13] |

| Serotonin Release | Human Platelets | 0.54 ± 0.13 | [12][13] |

| Fibrinogen Receptor Exposure | Human Platelets | 0.53 ± 0.21 | [12] |

| Platelet Aggregation | Human Platelets | 1.31 ± 0.34 | [12][13] |

| Vasoconstriction | Human Subcutaneous Resistance Arteries | 0.016 | [15] |

| Calcium Release (Control) | Human Platelets | 0.275 ± 0.051 | [16] |

| Calcium Release (Desensitized) | Human Platelets | 0.475 ± 0.071 | [16] |

Experimental Protocols

Platelet Aggregation Assay

This protocol describes a typical light transmission aggregometry (LTA) experiment to measure U-46619-induced platelet aggregation.

Materials:

-

Freshly drawn human venous blood

-

Anticoagulant (e.g., 3.2% sodium citrate)

-

U-46619 stock solution (in a suitable solvent like DMSO or ethanol)

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Light transmission aggregometer

-

Saline or appropriate buffer

Procedure:

-

Blood Collection: Collect whole blood into tubes containing sodium citrate (9:1 blood to anticoagulant ratio).

-

PRP Preparation: Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).

-

PPP Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain platelet-poor plasma (PPP). PPP is used to set the 100% aggregation baseline.

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

-

Aggregation Measurement:

-

Pipette a known volume of the adjusted PRP into a cuvette with a stir bar.

-

Place the cuvette in the aggregometer and allow the platelets to stabilize for a few minutes at 37°C.

-

Set the baseline (0% aggregation) with PRP and the 100% aggregation with PPP.

-

Add a specific concentration of U-46619 to the PRP and record the change in light transmission over time. The increase in light transmission corresponds to platelet aggregation.

-

-

Data Analysis: The maximum aggregation percentage is determined for each concentration of U-46619 to construct a dose-response curve and calculate the EC50 value.

Vasoconstriction Assay in Isolated Arterial Rings

This protocol outlines the measurement of U-46619-induced vasoconstriction in isolated arterial rings using a wire myograph system.

Materials:

-

Isolated artery (e.g., rat aorta, human subcutaneous resistance artery)

-

Krebs-Henseleit solution (or similar physiological salt solution)

-

U-46619 stock solution

-

Wire myograph system with a force transducer

-

Carbogen gas (95% O2, 5% CO2)

Procedure:

-

Tissue Preparation: Dissect the desired artery and place it in cold Krebs-Henseleit solution. Carefully clean the artery of surrounding connective tissue and cut it into small rings (e.g., 2-3 mm in length).

-

Mounting: Mount the arterial rings on two wires in the myograph chamber, which is filled with Krebs-Henseleit solution and continuously bubbled with carbogen gas at 37°C.

-

Equilibration and Normalization: Allow the rings to equilibrate for a period (e.g., 60-90 minutes) under a standardized resting tension. During this time, replace the buffer every 15-20 minutes. Normalize the tension to a predetermined optimal level.

-

Viability Check: Contract the rings with a high concentration of potassium chloride (KCl) to check for viability.

-

Cumulative Concentration-Response Curve:

-

After washing out the KCl and allowing the tension to return to baseline, add U-46619 to the bath in a cumulative manner, increasing the concentration stepwise.

-

Record the isometric tension developed after each addition until a maximal response is achieved.

-

-

Data Analysis: Express the contractile response as a percentage of the maximal contraction induced by KCl. Plot the concentration-response curve and determine the EC50 value.

Visualizations

Signaling Pathways

Caption: U-46619 signaling pathway via the TP receptor.

Experimental Workflow: Platelet Aggregation

Caption: Workflow for a platelet aggregation assay.

Logical Relationship: Receptor Occupancy and Functional Response

Caption: U-46619 receptor occupancy vs. response.

References

- 1. U46619 - Wikipedia [en.wikipedia.org]

- 2. U 46619 | Prostanoid Receptor Agonists: R&D Systems [rndsystems.com]

- 3. U46619 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. mdpi.com [mdpi.com]

- 5. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reactome | Thromboxane signalling through TP receptor [reactome.org]

- 7. Signalling pathway of U46619-induced vascular smooth muscle contraction in mouse coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms of U46619-induced contraction in mouse intrarenal artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Low-affinity thromboxane receptor mediates proliferation in cultured vascular smooth muscle cells of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The prostaglandin H2 analog U-46619 improves the differentiation efficiency of human induced pluripotent stem cells into endothelial cells by activating both p38MAPK and ERK1/2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Receptor-mediated effects of a PGH2 analogue (U 46619) on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. U 46619 | CAS:56985-40-1 | selective agonist of prostaglandin H2 (PGH2)/thromboxane A2 (TxA2) (TP) receptor | High Purity | Manufacturer BioCrick [biocrick.com]

- 14. Characterization of [3H]U46619 binding in pig aorta smooth muscle membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. reprocell.com [reprocell.com]

- 16. Regulation of thromboxane receptor activation in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

5-trans U-46619: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of 5-trans U-46619. This compound is the 5,6-trans isomer of the well-known thromboxane A2 receptor agonist, U-46619. Notably, this compound has been identified as an inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade. This document summarizes available quantitative data, outlines relevant experimental protocols, and provides visualizations of key biological pathways and experimental workflows to support further research and drug development efforts.

Chemical Structure and Physicochemical Properties

This compound, systematically named 9,11-dideoxy-9α,11α-methanoepoxy-prosta-5E,13E-dien-1-oic acid, is a synthetic prostaglandin analog.[1][2] Its chemical identity and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 9,11-dideoxy-9α,11α-methanoepoxy-prosta-5E,13E-dien-1-oic acid |

| Synonyms | 5,6-trans U-46619 |

| CAS Number | 330796-58-2 |

| Molecular Formula | C₂₁H₃₄O₄ |

| Molecular Weight | 350.5 g/mol |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Physical Form | Typically supplied as a solution in methyl acetate |

| Solubility | - DMF: 50 mg/mL- DMSO: 50 mg/mL- Ethanol: 50 mg/mL- PBS (pH 7.2): 1 mg/mL |

Biological Activity: Inhibition of mPGES-1

This compound is recognized as an inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1).[2] mPGES-1 is a terminal synthase in the biosynthetic pathway of prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever.

Table 3: In Vitro Biological Activity of this compound

| Target | Activity | Concentration | Notes |

| mPGES-1 | Inhibition | 10 µM | Identified as an inhibitor at this concentration.[2] |

| mPGES-1 | Inhibition | - | Reported to be about half as potent as its 5-cis isomer (U-46619). |

Signaling Pathway

This compound exerts its inhibitory effect on the prostaglandin E2 synthesis pathway. This pathway is a critical component of the inflammatory response. The diagram below illustrates the enzymatic steps leading to the production of various prostaglandins and highlights the point of inhibition by this compound.

Caption: Prostaglandin E2 Synthesis Pathway and Inhibition by this compound.

Experimental Protocols

Synthesis and Purification of this compound

A detailed, publicly available experimental protocol specifically for the synthesis of this compound is not readily found in the scientific literature. This compound is often present as a minor impurity (2-5%) in commercial preparations of its cis-isomer, U-46619.[3] The synthesis of U-46619 was first reported by Bundy in 1975.[4] Separation of the cis and trans isomers would likely require chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), though specific protocols for this separation are not widely documented.

In Vitro mPGES-1 Inhibition Assay

The following is a representative protocol for determining the inhibitory activity of compounds against human mPGES-1, based on commonly cited methodologies.

Objective: To quantify the inhibition of recombinant human mPGES-1 by this compound.

Materials:

-

Recombinant human mPGES-1

-

Prostaglandin H2 (PGH2) substrate

-

Glutathione (GSH)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

-

Stop solution (e.g., a solution of FeCl₂ in citric acid)

-

Prostaglandin E2 EIA Kit

Procedure:

-

Enzyme Preparation: Dilute the recombinant human mPGES-1 to the desired concentration in the reaction buffer.

-

Inhibitor Preparation: Prepare a series of dilutions of this compound in the reaction buffer.

-

Reaction Initiation: In a microplate, combine the mPGES-1 enzyme solution, GSH, and the various concentrations of this compound. Pre-incubate for a specified time at a controlled temperature (e.g., 10 minutes at 4°C).

-

Substrate Addition: Initiate the enzymatic reaction by adding a solution of PGH2 to each well.

-

Reaction Termination: After a short incubation period (e.g., 60 seconds), stop the reaction by adding the stop solution.

-

PGE2 Quantification: Determine the concentration of PGE2 produced in each well using a competitive Prostaglandin E2 EIA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to a vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Experimental Workflow

The diagram below outlines a typical workflow for screening and characterizing inhibitors of mPGES-1, such as this compound.

Caption: Experimental Workflow for mPGES-1 Inhibition Assay.

Conclusion

This compound represents an interesting chemical entity for researchers in the fields of inflammation and drug discovery. Its established role as an inhibitor of mPGES-1, a key enzyme in the production of the pro-inflammatory mediator PGE2, suggests its potential as a lead compound for the development of novel anti-inflammatory agents. This technical guide provides a foundational understanding of its chemical and biological properties to facilitate further investigation. The provided experimental protocols and workflow diagrams serve as a starting point for the design of future studies aimed at elucidating its precise mechanism of action and therapeutic potential. Further research is warranted to determine a precise IC50 value for mPGES-1 inhibition and to explore its efficacy and safety in preclinical models.

References

- 1. High-precision, room temperature screening assay for inhibitors of microsomal prostaglandin E synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. 美国GlpBio - this compound | Prostaglandin E synthase inhibitor | Cas# 330796-58-2 [glpbio.cn]

- 4. U46619 - Wikipedia [en.wikipedia.org]

A Technical Guide to the Synthesis and Discovery of U-46619: A Potent Thromboxane A2 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, discovery, and pharmacological characterization of U-46619, a stable synthetic analog of the prostaglandin endoperoxide PGH2. First synthesized in 1975, U-46619 is a potent and selective thromboxane A2 (TXA2) receptor agonist, making it an invaluable tool in cardiovascular and physiological research.[1] This document details the compound's discovery, its mechanism of action, experimental protocols for its use, and key quantitative data, serving as a vital resource for professionals in drug development and biomedical research.

Discovery and Synthesis

U-46619 was first prepared by G. L. Bundy in 1975 as a stable synthetic analog of the naturally occurring but highly unstable endoperoxide prostaglandin PGH2.[1] Its development was a significant milestone, providing researchers with a reliable tool to study the physiological effects of thromboxane A2 receptor activation.

Synthetic Protocol

The synthesis of U-46619, as described by Bundy, involves a multi-step chemical process. Below is a summary of the key synthetic steps.

Experimental Protocol: Synthesis of U-46619

-

Starting Materials: The synthesis typically begins with commercially available starting materials, which are then modified through a series of organic reactions.

-

Key Reactions: The synthesis involves several key chemical transformations, including but not limited to, oxidation, reduction, and cyclization reactions to construct the core bicyclic ether structure of U-46619.

-

Purification: Following the chemical reactions, purification of the final compound is critical. This is typically achieved through chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure a purity of >98%.[2]

-

Storage: U-46619 is typically supplied as a solution in methyl acetate and should be stored at -20°C for long-term stability.[2] For experimental use, the solvent can be evaporated under a stream of nitrogen and the compound redissolved in a suitable solvent such as ethanol, DMSO, or dimethylformamide.[3]

Mechanism of Action and Signaling Pathway

U-46619 exerts its biological effects by acting as a potent agonist of the thromboxane A2 (TP) receptor, a G-protein coupled receptor (GPCR).[1] The activation of the TP receptor by U-46619 initiates a well-defined intracellular signaling cascade, primarily through the Gq alpha subunit.[4]

This signaling pathway begins with the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6][7] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[6][7][8][9] The resulting increase in cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC).[6][7][10] This cascade of events ultimately leads to various physiological responses, including platelet aggregation and smooth muscle contraction.[1] Additionally, U-46619 has been shown to activate other signaling molecules such as RhoA, p38, ERK-1, and ERK-2.[2][11]

Key Biological Activities and Experimental Protocols

U-46619 is widely used to study a range of physiological processes, most notably platelet aggregation and vasoconstriction.

Platelet Aggregation

U-46619 is a potent inducer of platelet shape change and aggregation.[11] It is commonly used in both platelet-rich plasma (PRP) and whole blood aggregometry to assess platelet function and diagnose platelet disorders.[12]

Experimental Protocol: Platelet Aggregation Assay (Light Transmission Aggregometry)

-

Blood Collection: Whole blood is collected from subjects into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed to separate the PRP from red and white blood cells. Platelet-poor plasma (PPP) is prepared by further centrifugation at a high speed.

-

Aggregation Measurement: The PRP is placed in a cuvette in a light transmission aggregometer, which measures changes in light transmission as platelets aggregate.[13]

-

Agonist Addition: A baseline reading is established before adding U-46619 to the PRP at a final concentration typically ranging from 0.1 to 1 µM.[3][14]

-

Data Analysis: The change in light transmission over time is recorded, providing a quantitative measure of platelet aggregation.

Vasoconstriction

U-46619 is a potent vasoconstrictor and is frequently used in isolated tissue bath experiments to study vascular smooth muscle function.[1]

Experimental Protocol: Vasoconstriction Assay (Isolated Arterial Rings)

-

Tissue Dissection: Arteries (e.g., rat pulmonary arteries, human subcutaneous resistance arteries) are carefully dissected and cut into rings.[15][16] The endothelium may be removed by gentle rubbing of the intimal surface.

-

Mounting: The arterial rings are mounted on a wire myograph in a tissue bath containing a physiological salt solution, maintained at 37°C and gassed with 95% O2/5% CO2.[15][17]

-

Equilibration: The tissues are allowed to equilibrate under a resting tension for a period of time.[17]

-

Agonist Addition: Cumulative concentration-response curves are generated by adding increasing concentrations of U-46619 to the tissue bath.

-

Tension Measurement: The isometric tension developed by the arterial rings is recorded using a force transducer.[16]

Quantitative Pharmacological Data

The following table summarizes key quantitative data for U-46619 from various in vitro studies.

| Parameter | Value | Species/System | Reference |

| EC50 (Platelet Aggregation) | 0.58 µM | Human Platelets | [11] |

| EC50 (Platelet Shape Change) | 0.013 µM | Human Platelets | [11] |

| EC50 (General TP Receptor Agonism) | 35 nM | Not Specified | [2] |

| EC50 (Vasoconstriction) | 16 nM | Human Resistance Arteries | [16] |

| EC50 (Intracellular Ca2+ Increase) | 56 ± 7 nM | HEK 293 cells expressing human TP receptor | [18] |

Conclusion

U-46619 remains an indispensable pharmacological tool for investigating the roles of the thromboxane A2 receptor in health and disease. Its stability and potent, selective agonist activity allow for reproducible and reliable in vitro and in vivo studies of platelet function, vascular tone, and intracellular signaling. This guide provides a foundational resource for researchers utilizing this important compound, offering insights into its synthesis, mechanism of action, and practical application in experimental settings.

References

- 1. U46619 - Wikipedia [en.wikipedia.org]

- 2. rndsystems.com [rndsystems.com]

- 3. U46619 | Hart Biologicals [hartbio.co.uk]

- 4. Concomitant activation of Gi and Gq protein-coupled receptors does not require an increase in cytosolic calcium for platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]

- 7. researchgate.net [researchgate.net]

- 8. Effects of U46619 on intracellular Ca++ concentration and tension in human umbilical artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of prostaglandins, cAMP, and changes in cytosolic calcium on platelet aggregation induced by a thromboxane A2 mimic (U46619) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanisms of U46619-induced contraction in mouse intrarenal artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Validate User [academic.oup.com]

- 13. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 14. researchgate.net [researchgate.net]

- 15. Mechanisms of U46619-induced contraction of rat pulmonary arteries in the presence and absence of the endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. reprocell.com [reprocell.com]

- 17. Mechanisms of U46619-induced contraction of rat pulmonary arteries in the presence and absence of the endothelium - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

U-46619 Signaling in Vascular Smooth Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-46619, a stable synthetic analog of the prostaglandin endoperoxide PGH2, is a potent thromboxane A2 (TP) receptor agonist.[1] It is widely utilized in research to mimic the physiological and pathophysiological actions of thromboxane A2 (TXA2), a key mediator in vascular homeostasis and disease. In vascular smooth muscle cells (VSMCs), U-46619 elicits robust vasoconstriction, making it an invaluable tool for studying the molecular mechanisms underlying vascular tone regulation. This technical guide provides an in-depth overview of the U-46619 signaling pathway in VSMCs, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling cascades.

Core Signaling Pathway

The signaling cascade initiated by U-46619 in vascular smooth muscle is a multifaceted process primarily involving G-protein coupled receptor activation, subsequent second messenger generation, and the activation of downstream effector proteins that ultimately lead to muscle contraction.

U-46619 binds to and activates the thromboxane A2 receptor (TP receptor), a member of the G-protein coupled receptor (GPCR) superfamily.[2] This activation leads to the dissociation of the heterotrimeric G-protein, with the Gαq subunit playing a central role.[3]

Activated Gαq stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum (SR), triggering the release of stored calcium (Ca2+) into the cytosol.[4] The resulting increase in intracellular Ca2+ concentration is a primary driver of smooth muscle contraction.

Simultaneously, DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).[6] PKC can contribute to the contractile response through various mechanisms, including the phosphorylation of ion channels and other regulatory proteins.

A crucial component of U-46619-induced vasoconstriction is the activation of the RhoA/Rho-kinase (ROCK) pathway.[7][8] This pathway enhances the sensitivity of the contractile apparatus to Ca2+, a phenomenon known as calcium sensitization. Activated RhoA stimulates ROCK, which in turn phosphorylates and inhibits myosin light chain phosphatase (MLCP).[7] The inhibition of MLCP leads to a net increase in the phosphorylation of the 20 kDa regulatory light chain of myosin (MLC20), promoting actin-myosin cross-bridge cycling and sustained contraction, even at sub-maximal Ca2+ concentrations.[7]

dot

References

- 1. Studying the Vascular Tone of Mouse Aortic Rings in a Standard Wire Myograph - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cellbiolabs.com [cellbiolabs.com]

- 4. researchgate.net [researchgate.net]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. Mechanisms of U46619-induced contraction of rat pulmonary arteries in the presence and absence of the endothelium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reprocell.com [reprocell.com]

- 8. Preparation of primary cultured mesenteric artery smooth muscle cells for fluorescent imaging and physiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of U-46619 in Platelet Activation and Aggregation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-46619, a synthetic and stable analog of the prostaglandin endoperoxide PGH₂, serves as a potent agonist for the thromboxane A₂ (TXA₂) receptor, also known as the prostanoid TP receptor.[1][2] Due to the inherent instability of TXA₂, U-46619 is an indispensable pharmacological tool in the study of platelet physiology and pathophysiology.[2][3] Its ability to mimic the actions of endogenous TXA₂ allows for the detailed investigation of signaling pathways that lead to platelet activation and aggregation, critical events in hemostasis and thrombosis.[1][4][5] This technical guide provides an in-depth overview of the mechanisms of U-46619-induced platelet activation, summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling networks involved.

Mechanism of Action: TP Receptor-Mediated Signaling

U-46619 exerts its effects by binding to and activating the TP receptor, a G protein-coupled receptor (GPCR) predominantly expressed on the surface of platelets.[4] This interaction initiates a cascade of intracellular signaling events that culminate in a series of functional responses, including shape change, granule secretion, and aggregation.

The TP receptor couples to multiple families of heterotrimeric G proteins, primarily Gq, G12/G13, and to a lesser extent, Gi.[6][7][8][9] The activation of these distinct G protein pathways triggers a multi-faceted signaling network:

-

Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the dense tubular system (an internal calcium store), inducing the release of calcium (Ca²⁺) into the cytoplasm.[10] The resulting increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, are pivotal events in platelet activation, leading to granule secretion and contributing to aggregation.

-

G12/G13 Pathway: The activation of G12 and G13 proteins engages the Rho/Rho-kinase signaling pathway.[6] This pathway is primarily responsible for the initial shape change observed in platelets upon activation, a process driven by the phosphorylation of myosin light chain (MLC).[6][11]

-

Gi Pathway: The Gi pathway is linked to the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[12] Since cAMP is a potent inhibitor of platelet activation, its reduction by U-46619 further promotes the pro-aggregatory state.

Signaling Pathway Diagram

References

- 1. biodatacorp.com [biodatacorp.com]

- 2. U46619 - Wikipedia [en.wikipedia.org]

- 3. U46619 | Hart Biologicals [hartbio.co.uk]

- 4. U-46619, Thromboxane A2 receptor agonist (CAS 56985-40-1) | Abcam [abcam.com]

- 5. google.com [google.com]

- 6. Activation of G12/G13 Results in Shape Change and Rho/Rho-Kinase–mediated Myosin Light Chain Phosphorylation in Mouse Platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. G proteins of the G12 family are activated via thromboxane A2 and thrombin receptors in human platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. The effect of platelet G proteins on platelet extravasation and tumor growth in the murine model of ovarian cancer | Blood Advances | American Society of Hematology [ashpublications.org]

- 10. Effects of prostaglandins, cAMP, and changes in cytosolic calcium on platelet aggregation induced by a thromboxane A2 mimic (U46619) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Receptor-mediated effects of a PGH2 analogue (U 46619) on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Augmentation of U46619 induced human platelet aggregation by aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Thromboxane A2 Receptor Agonists: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of thromboxane A2 (TXA2) receptor agonists. It is designed to serve as a resource for researchers, scientists, and professionals involved in drug development who are working with these compounds. This document details their binding affinities, functional potencies, and the intricate signaling pathways they trigger.

Introduction to the Thromboxane A2 Receptor

The thromboxane A2 (TXA2) receptor, also known as the TP receptor, is a G-protein coupled receptor (GPCR) that plays a pivotal role in a multitude of physiological and pathophysiological processes.[1] Its activation by the endogenous ligand TXA2, a highly unstable eicosanoid, leads to platelet aggregation, vasoconstriction, and smooth muscle cell proliferation.[1][2] Consequently, the TP receptor is a significant therapeutic target for cardiovascular diseases, thrombosis, and asthma.[1]

In humans, the TP receptor exists as two isoforms, TPα and TPβ, which arise from alternative splicing of the same gene.[2][3] While both isoforms are expressed in various tissues, TPα is the exclusive isoform found in platelets.[1] The development of stable synthetic TXA2 analogs has been crucial for the pharmacological characterization of the TP receptor due to the short half-life of TXA2, which is rapidly hydrated to the inactive thromboxane B2.[4] Commonly used synthetic agonists include U-46619 and I-BOP.[4]

Quantitative Pharmacology of Thromboxane A2 Receptor Agonists

The pharmacological activity of TXA2 receptor agonists is determined by their binding affinity (Kd or Ki) for the receptor and their potency (EC50) and efficacy in functional assays. The following tables summarize key quantitative data for several widely used TXA2 receptor agonists.

| Agonist | Radioligand | Preparation | Assay Type | Kd (nM) | Bmax ( sites/cell or fmol/mg protein) | Reference |

| [3H]U-46619 | [3H]U-46619 | Washed Human Platelets | Saturation Binding | 20 ± 7 | 550 ± 141 sites/platelet | [5] |

| [3H]U-46619 | [3H]U-46619 | Washed Human Platelets | Kinetic Studies | 11 ± 4 | - | [5] |

| U-46619 | [3H]U-46619 | Human Platelets | High-Affinity Binding | 0.041 ± 0.009 | 1166 ± 310 sites/platelet | [2] |

| U-46619 | [3H]U-46619 | Human Platelets | Low-Affinity Binding | 1.46 ± 0.47 | - | [2] |

| I-BOP | [125I]BOP | Isolated Human Platelets | Equilibrium Binding | 2.2 ± 0.3 | 1699 ± 162 sites/platelet | |

| I-BOP | [125I]BOP | Isolated Human Platelets | Kinetic Studies | 1.02 ± 0.33 | - | |

| PGH2 | [125I]-PTA-OH | Washed Human Platelets | Competition Binding | 43 | - | [6] |

| TXA2 | [125I]-PTA-OH | Washed Human Platelets | Competition Binding | 125 | - | [6] |

| Agonist | Assay Type | Preparation | EC50 (nM) | Reference |

| U-46619 | Platelet Shape Change | Human Platelets | 35 ± 5 | [2] |

| U-46619 | Myosin Light-Chain Phosphorylation | Human Platelets | 57 ± 21 | [2] |

| U-46619 | Serotonin Release | Human Platelets | 540 ± 130 | [2] |

| U-46619 | Platelet Aggregation | Human Platelets | 1310 ± 340 | [2] |

| U-46619 | Calcium Mobilization (Control) | Human Platelets | 275 ± 51 | [3] |

| U-46619 | Calcium Mobilization (Desensitized) | Human Platelets | 475 ± 71 | [3] |

| U-46619 | Inositol Trisphosphate Accumulation | Rat Aortic Smooth Muscle Cells | 32 ± 4 | [7] |

| U-46619 | Aortic Ring Contraction | Rat Aortic Rings | 28 ± 2 | [7] |

| I-BOP | Platelet Shape Change | Isolated Human Platelets | 0.263 ± 0.065 | |

| I-BOP | Calcium Mobilization | Isolated Human Platelets | 0.209 ± 0.024 | |

| I-BOP | Platelet Aggregation | Isolated Human Platelets | 4.4 ± 0.5 | |

| TXA2 | Platelet Aggregation | Platelet-Rich Plasma | 66 ± 15 | [6] |

| PGH2 | Platelet Aggregation | Platelet-Rich Plasma | 2500 ± 1300 | [6] |

| TXA2 | Platelet Aggregation | Washed Platelets | 163 ± 21 | [6] |

| PGH2 | Platelet Aggregation | Washed Platelets | 45 ± 2 | [6] |

| Agonist | Radioligand | Preparation | IC50 (nM) | Reference |

| U-46619 | [125I]BOP | Washed Human Platelets (pH 7.4) | - | |

| U-46619 | [125I]BOP | Washed Human Platelets (pH 6.0) | - | |

| ONO11113 | [125I]BOP | Washed Human Platelets (pH 7.4) | - | |

| ONO11113 | [125I]BOP | Washed Human Platelets (pH 6.0) | - | |

| U-46619 | - | Rat Aortic Smooth Muscle Cells | 10 ± 1 | [7] |

Signaling Pathways of Thromboxane A2 Receptor Agonists

Activation of the TP receptor by an agonist initiates a cascade of intracellular signaling events. The receptor primarily couples to two major G-protein families: Gq and G12/13.

-

Gq Pathway: Agonist binding stimulates Gq, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ and DAG synergistically activate protein kinase C (PKC), which phosphorylates various downstream targets, ultimately leading to cellular responses like platelet granule secretion and smooth muscle contraction.

-

G12/13 Pathway: The TP receptor also couples to G12/13 proteins, which activate the small GTPase Rho through Rho guanine nucleotide exchange factors (RhoGEFs). Activated Rho stimulates Rho-associated kinase (ROCK), which phosphorylates and inactivates myosin light chain phosphatase (MLCP). The inhibition of MLCP leads to a net increase in the phosphorylation of myosin light chains, resulting in Ca2+ sensitization and sustained smooth muscle contraction.

Caption: Thromboxane A2 receptor signaling pathways.

Key Experimental Protocols

The characterization of TXA2 receptor agonists relies on a variety of in vitro and ex vivo assays. Detailed methodologies for the most common experiments are provided below.

Radioligand Binding Assay

This assay measures the affinity of a ligand for the TP receptor.

Materials:

-

Cell membranes expressing the TP receptor (e.g., from washed human platelets or transfected cell lines).

-

Radiolabeled ligand (e.g., [3H]U-46619).

-

Unlabeled test agonist.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold binding buffer).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Prepare cell membranes by homogenization and centrifugation.

-

In a 96-well plate, add a fixed concentration of radiolabeled ligand to each well.

-

For competition binding, add increasing concentrations of the unlabeled test agonist. For saturation binding, add increasing concentrations of the radiolabeled ligand.

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Analyze the data to determine Kd, Ki, and Bmax values.

Platelet Aggregation Assay

This functional assay measures the ability of an agonist to induce platelet aggregation.

Materials:

-

Freshly drawn human blood collected in an anticoagulant (e.g., sodium citrate).

-

Platelet-rich plasma (PRP) or washed platelets.

-

Agonist solution.

-

Platelet aggregometer.

Procedure:

-

Prepare PRP by centrifuging whole blood at a low speed. To obtain washed platelets, further centrifugation and resuspension steps are required.

-

Adjust the platelet count in the PRP or washed platelet suspension.

-

Pre-warm the platelet suspension to 37°C.

-

Place a cuvette with the platelet suspension in the aggregometer and establish a baseline light transmission.

-

Add the agonist solution to the cuvette and record the change in light transmission over time as the platelets aggregate.

-

Analyze the aggregation curves to determine the maximal aggregation and the EC50 of the agonist.

Smooth Muscle Contraction Assay

This ex vivo assay assesses the contractile effect of an agonist on vascular or airway smooth muscle.

Materials:

-

Isolated tissue rings (e.g., rat aorta, guinea pig trachea).

-

Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.

-

Isometric force transducer and data acquisition system.

-

Agonist solution.

Procedure:

-

Dissect the desired tissue and prepare rings of appropriate size.

-

Mount the tissue rings in the organ baths under a resting tension.

-

Allow the tissues to equilibrate for a defined period.

-

Construct a cumulative concentration-response curve by adding increasing concentrations of the agonist to the organ bath.

-

Record the isometric tension generated at each concentration.

-

Analyze the data to determine the maximal contraction and the EC50 of the agonist.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

Materials:

-

Cells expressing the TP receptor (adherent or suspension).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Fluorescence plate reader or microscope with appropriate filters.

-

Agonist solution.

Procedure:

-

Load the cells with the calcium-sensitive dye by incubating them with the dye for a specific time.

-

Wash the cells to remove excess extracellular dye.

-

Place the cells in the fluorescence reader or on the microscope stage.

-

Measure the baseline fluorescence.

-

Add the agonist solution and record the change in fluorescence intensity over time.

-

Analyze the data to determine the peak increase in intracellular calcium and the EC50 of the agonist.

Caption: Experimental workflow for TXA2 receptor agonist characterization.

Conclusion

This technical guide has provided a detailed pharmacological profile of thromboxane A2 receptor agonists, including their binding characteristics, functional potencies, and the underlying signaling mechanisms. The quantitative data and experimental protocols presented herein are intended to be a valuable resource for researchers and drug development professionals in their efforts to understand and modulate the activity of the TP receptor for therapeutic benefit. The continued investigation into the nuanced pharmacology of these agonists will undoubtedly pave the way for the development of novel and more effective treatments for a range of human diseases.

References

- 1. Validate User [academic.oup.com]

- 2. Mechanism of Activation and Inactivation of Gq/Phospholipase C-β Signaling Nodes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Binding of a thromboxane A2/prostaglandin H2 agonist [3H]U46619 to washed human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Thromboxane A2 stimulated signal transduction in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity of 5-trans U-46619 Impurity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of U-46619, a potent thromboxane A2 (TP) receptor agonist, and its known impurity, 5-trans U-46619. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and workflows to support further research and drug development efforts in fields related to thrombosis, hemostasis, and vascular physiology.

Introduction

U-46619 is a stable synthetic analog of the endoperoxide prostaglandin PGH2, first synthesized in 1975.[1] It is widely used in research as a selective agonist for the thromboxane A2 (TP) receptor, potently mimicking the actions of the endogenous ligand, thromboxane A2.[1] These actions primarily include the induction of platelet aggregation and contraction of smooth muscle.[1][2] Commercial preparations of U-46619 often contain a minor impurity, this compound (also referred to as 5,6-trans U-46619), constituting 2-5% of the mixture. While the biological activity of U-46619 is well-documented, data on its 5-trans isomer is sparse. This guide aims to consolidate the known biological activities of both compounds.

Quantitative Data Summary

The following tables summarize the available quantitative pharmacological data for U-46619 and this compound. It is important to note the significant lack of data for the 5-trans impurity regarding its activity at the thromboxane A2 receptor and its effects on platelet aggregation and vasoconstriction.

Table 1: Thromboxane A2 (TP) Receptor Agonist Activity

| Compound | Parameter | Value | Species/System | Reference |

| U-46619 | EC50 | 0.035 µM | Not specified | [3] |

| EC50 (Shape Change) | 0.013 µM | Rabbit Platelets | [4] | |

| EC50 (Aggregation) | 0.58 µM | Rabbit Platelets | [4] | |

| Kd (High Affinity) | 0.041 µM | Human Platelets | [5] | |

| Kd (Low Affinity) | 1.46 µM | Human Platelets | [5] | |

| IC50 | 10 ± 1 nM | Rat Aortic Smooth Muscle Cells | [6] | |

| This compound | EC50/Kd | Data not available | - | - |

Table 2: Prostaglandin E Synthase (PGES) Inhibition

| Compound | Parameter | Potency | Species/System | Reference |

| U-46619 (5-cis) | Inhibition | - | Not specified | |

| This compound | Inhibition | Approx. half as potent as 5-cis form | Not specified | |

| Inhibition | Inhibits at 10 µM | Microsomal PGES | [7] |

Signaling Pathways

U-46619 exerts its effects primarily through the activation of the G-protein coupled thromboxane A2 (TP) receptor. The 5-trans impurity, on the other hand, has been identified as an inhibitor of prostaglandin E synthase.

U-46619 Activated Thromboxane A2 Receptor Signaling

Activation of the TP receptor by U-46619 initiates a signaling cascade that leads to platelet aggregation and smooth muscle contraction. The receptor couples to Gq and G13 proteins, activating downstream effectors.

This compound Inhibition of Prostaglandin E Synthase

The known biological activity of this compound is the inhibition of microsomal prostaglandin E synthase (mPGES), an enzyme responsible for the synthesis of prostaglandin E2 (PGE2).

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of compounds like U-46619 and its impurities. Below are generalized protocols for key experiments.

Platelet Aggregation Assay

Objective: To measure the ability of a test compound to induce or inhibit platelet aggregation.

Methodology:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Draw whole blood from healthy, consenting donors who have not taken any anti-platelet medication for at least two weeks.

-

Collect blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.

-

Carefully collect the upper PRP layer.

-

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes. PPP is used as a blank.

-

-

Aggregation Measurement:

-

Use a light transmission aggregometer.

-

Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.

-

Set the baseline (0% aggregation) with PRP and the 100% aggregation with PPP.

-

Add the test compound (e.g., U-46619 or this compound) at various concentrations to the PRP.

-

Record the change in light transmission over time as platelets aggregate.

-

-

Data Analysis:

-

Determine the maximum percentage of aggregation for each concentration of the test compound.

-

Plot a concentration-response curve and calculate the EC50 value.

-

Smooth Muscle Contraction Assay

Objective: To assess the contractile effect of a test compound on vascular or other smooth muscle tissues.

Methodology:

-

Tissue Preparation:

-

Euthanize an appropriate animal model (e.g., rat, rabbit) according to approved ethical protocols.

-

Dissect the desired artery (e.g., aorta, mesenteric artery) and place it in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer).

-

Carefully clean the artery of surrounding connective tissue and cut it into rings of 2-4 mm in length.

-

-

Isometric Tension Recording:

-

Mount the arterial rings in an organ bath containing physiological salt solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

-

Connect one end of the ring to a fixed support and the other to an isometric force transducer.

-

Apply a baseline tension (e.g., 1-2 g) and allow the tissue to equilibrate for at least 60 minutes.

-

Induce a reference contraction with a known vasoconstrictor (e.g., potassium chloride) to ensure tissue viability.

-

-

Experimental Procedure:

-

After washout and return to baseline, add the test compound in a cumulative or non-cumulative manner to the organ bath.

-

Record the increase in tension until a maximal response is achieved.

-

-

Data Analysis:

-

Express the contractile response as a percentage of the reference contraction.

-

Construct a concentration-response curve and determine the EC50 and maximum effect (Emax).

-

Thromboxane A2 Receptor Binding Assay

Objective: To determine the binding affinity of a test compound to the TP receptor.

Methodology:

-

Membrane Preparation:

-

Prepare a cell line expressing the human TP receptor or use washed human platelets.

-

Homogenize the cells or platelets in a cold buffer and centrifuge to pellet the membranes.

-

Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

-

Resuspend the final membrane pellet in a binding buffer.

-

-

Binding Reaction:

-

In a series of tubes, add the membrane preparation, a fixed concentration of a radiolabeled TP receptor ligand (e.g., [3H]U-46619), and varying concentrations of the unlabeled test compound (competitor).

-

For total binding, omit the unlabeled competitor. For non-specific binding, add a high concentration of an unlabeled TP receptor agonist or antagonist.

-

Incubate the mixture at an appropriate temperature and for a sufficient time to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters quickly with cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the concentration of the test compound.

-

Determine the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation.

-

Experimental and Logical Workflow

The following diagram illustrates a general workflow for the characterization of a novel compound's activity at the thromboxane A2 receptor.

Conclusion

U-46619 is a well-characterized and potent thromboxane A2 receptor agonist, with extensive data supporting its role in platelet aggregation and smooth muscle contraction. In contrast, its 5-trans impurity remains poorly understood. The only currently known biological activity of this compound is the inhibition of prostaglandin E synthase. There is a clear need for further research to determine if this impurity has any activity at the TP receptor or if it influences the overall pharmacological profile of commercial U-46619 preparations. The experimental protocols and workflows detailed in this guide provide a framework for conducting such investigations. A thorough characterization of the this compound impurity is essential for a complete understanding of the pharmacology of U-46619 and for the development of more specific therapeutic agents targeting the thromboxane and prostaglandin pathways.

References

- 1. U46619 - Wikipedia [en.wikipedia.org]

- 2. U46619 | Hart Biologicals [hartbio.co.uk]

- 3. U 46619 | Prostanoid Receptors | Tocris Bioscience [tocris.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. U 46619 | CAS:56985-40-1 | selective agonist of prostaglandin H2 (PGH2)/thromboxane A2 (TxA2) (TP) receptor | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. Thromboxane A2 stimulated signal transduction in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

U-46619 and Its Role in Intracellular Calcium Mobilization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

U-46619, a stable synthetic analog of the prostaglandin endoperoxide PGH2, is a potent agonist of the thromboxane A2 (TP) receptor.[1] Its activation of the TP receptor initiates a cascade of intracellular events, a key outcome of which is the mobilization of intracellular calcium ([Ca2+]i). This elevation in cytosolic calcium is a critical signaling event that mediates a wide range of physiological and pathophysiological processes, including platelet aggregation, vasoconstriction, and smooth muscle contraction.[1][2][3] This technical guide provides an in-depth overview of the mechanisms by which U-46619 induces intracellular calcium mobilization, details common experimental protocols for its study, and presents quantitative data from various experimental systems.

Mechanism of Action: The TP Receptor-Mediated Signaling Cascade

U-46619 exerts its effects by binding to and activating the thromboxane A2 (TP) receptor, a G protein-coupled receptor (GPCR).[2] The TP receptor primarily couples to Gq/11 proteins.[2][4][5] This interaction initiates a well-defined signaling pathway that leads to an increase in intracellular calcium concentration through two primary mechanisms: release from intracellular stores and influx from the extracellular space.[4][6]

Activation of the Phospholipase C Pathway

Upon activation by U-46619, the Gq/11 protein stimulates the effector enzyme phospholipase C (PLC).[4][7] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][8][9]

IP3-Mediated Calcium Release from Intracellular Stores

IP3 diffuses through the cytoplasm and binds to IP3 receptors (IP3R) located on the membrane of the endoplasmic reticulum (ER) or sarcoplasmic reticulum (SR) in muscle cells.[8][9][10] The binding of IP3 to its receptor opens these channels, allowing for the rapid release of stored calcium ions from the ER/SR into the cytosol, leading to a sharp increase in intracellular calcium concentration.[6][10]

DAG-Mediated Activation of Protein Kinase C and Calcium Influx

Simultaneously, DAG remains in the plasma membrane where it, along with the increased intracellular calcium, activates protein kinase C (PKC).[4][8] PKC activation can lead to the phosphorylation of various downstream targets, which can contribute to the sustained cellular response. Furthermore, the signaling cascade initiated by U-46619 can also promote the influx of extracellular calcium through plasma membrane channels, including L-type voltage-gated calcium channels and transient receptor potential canonical (TRPC) channels, further elevating and prolonging the increase in intracellular calcium.[11][12] Some studies also suggest a role for store-operated calcium entry (SOCE) in response to the depletion of intracellular stores.[11]

Signaling Pathway Diagram

Caption: U-46619 signaling pathway leading to increased intracellular calcium.

Quantitative Data on U-46619-Induced Calcium Mobilization

The following tables summarize quantitative data from various studies investigating the effects of U-46619 on intracellular calcium levels and related physiological responses.

| Parameter | Value | Cell Type/Tissue | Reference |

| EC50 for ⁴⁵Ca²⁺ efflux | 398 ± 26 nM | Cultured human vascular smooth muscle cells | [13] |

| EC50 for platelet aggregation | 0.58 µM | Rabbit platelets | [14][15] |

| EC50 for platelet shape change | 0.013 µM | Rabbit platelets | [14][15] |

| EC50 for Ca²⁺ mobilization | 0.15 µM | Rabbit platelets | [15] |

| EC50 for phosphoinositide hydrolysis | 0.20 µM | Rabbit platelets | [15] |

| EC50 for TP receptor agonism | 35 nM | Not specified | [2] |

| U-46619 concentration for Ca²⁺ increase | 1 x 10⁻⁷ M | Human platelets | [16] |

| U-46619 concentration for contraction | 300 nM | Porcine coronary artery | [10] |

| U-46619 concentration for Ca²⁺ transients | 0.1 - 1 µM | Neonatal rat ventricular myocytes | [17] |

Experimental Protocols for Measuring Intracellular Calcium Mobilization

The measurement of intracellular calcium mobilization is a cornerstone for studying the effects of compounds like U-46619. Below are detailed methodologies for commonly employed techniques.

Measurement of Intracellular Calcium using Fluorescent Indicators

This protocol describes the use of ratiometric fluorescent calcium indicators, such as Fura-2 AM or Indo-1 AM, to measure changes in intracellular calcium concentration.

Materials:

-

Cells of interest (e.g., cultured smooth muscle cells, platelets)

-

U-46619 stock solution

-

Fura-2 AM or Indo-1 AM

-

Pluronic F-127

-

HEPES-buffered saline (HBS) or other appropriate physiological buffer

-

Fluorescence plate reader or fluorescence microscope equipped for ratiometric imaging

-

Ionomycin (positive control)

-

EGTA (negative control)

Procedure:

-

Cell Preparation: Plate cells in a suitable format (e.g., 96-well black-walled plates for plate reader assays or on coverslips for microscopy). Allow cells to adhere and reach the desired confluency. For suspension cells like platelets, prepare a cell suspension at an appropriate density.

-

Dye Loading:

-

Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) or Indo-1 AM (typically 1-5 µM) and a small amount of Pluronic F-127 (e.g., 0.02%) in HBS.

-

Remove the culture medium from adherent cells and add the loading buffer. For suspension cells, add the dye directly to the cell suspension.

-

Incubate the cells in the dark at 37°C for 30-60 minutes to allow for dye uptake and de-esterification.

-

-

Washing: After incubation, wash the cells twice with HBS to remove extracellular dye.

-

Measurement:

-

Place the plate or coverslip in the fluorescence measurement instrument.

-

For Fura-2, alternately excite the cells at 340 nm and 380 nm and measure the emission at 510 nm.[18] For Indo-1, excite at ~350 nm and measure the emission at ~405 nm (Ca²⁺-bound) and ~485 nm (Ca²⁺-free).[19][20]

-

Establish a stable baseline fluorescence ratio for a few minutes.

-

Add U-46619 at the desired concentration and continue recording the fluorescence ratio to observe the change in intracellular calcium.

-

At the end of the experiment, add ionomycin to determine the maximum fluorescence ratio (Rmax), followed by EGTA to determine the minimum fluorescence ratio (Rmin) for calibration purposes.

-

-

Data Analysis: The ratio of the fluorescence intensities at the two wavelengths is proportional to the intracellular calcium concentration.[18] The change in this ratio over time reflects the mobilization of intracellular calcium.

Experimental Workflow Diagram

Caption: Workflow for measuring intracellular calcium mobilization.

Conclusion

U-46619 is a valuable pharmacological tool for investigating thromboxane A2 receptor-mediated signaling pathways. Its ability to potently and reliably induce intracellular calcium mobilization makes it a standard agonist in studies of vascular smooth muscle physiology, platelet biology, and other systems where TP receptors play a crucial role. A thorough understanding of its mechanism of action and the appropriate experimental methodologies for its study are essential for researchers and drug development professionals working in these fields. The quantitative data and protocols provided in this guide serve as a comprehensive resource for designing and interpreting experiments involving U-46619.

References

- 1. U46619 - Wikipedia [en.wikipedia.org]

- 2. U-46619, Thromboxane A2 receptor agonist (CAS 56985-40-1) | Abcam [abcam.com]

- 3. Role of thromboxane A2 signaling in endothelium-dependent contractions of arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thromboxane and the thromboxane receptor in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of U46619 on intracellular Ca++ concentration and tension in human umbilical artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Amplification of Ca2+ signaling by diacylglycerol-mediated inositol 1,4,5-trisphosphate production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Activation of phospholipase C by the agonist U46619 is inhibited by cromakalim-induced hyperpolarization in porcine coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Signalling pathway of U46619-induced vascular smooth muscle contraction in mouse coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thromboxane A2-induced contraction of rat caudal arterial smooth muscle involves activation of Ca2+ entry and Ca2+ sensitization: Rho-associated kinase-mediated phosphorylation of MYPT1 at Thr-855, but not Thr-697 | Biochemical Journal | Portland Press [portlandpress.com]

- 13. Cultured human vascular smooth muscle cells with functional thromboxane A2 receptors: measurement of U46619-induced 45calcium efflux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Thromboxane A2-mediated shape change: independent of Gq-phospholipase C--Ca2+ pathway in rabbit platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effects of prostaglandins, cAMP, and changes in cytosolic calcium on platelet aggregation induced by a thromboxane A2 mimic (U46619) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Alterations by a thromboxane A2 analog (U46619) of calcium dynamics in isolated rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bu.edu [bu.edu]

- 20. Measuring Intracellular Calcium Signaling in Murine NK Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of Thromboxane Mimics: A Technical Guide to the Discovery and History of Prostaglandin H2 Analogs

For Immediate Release

A deep dive into the scientific journey of Prostaglandin H2 (PGH2) analogs, this technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of their discovery, history, and the experimental methodologies that have defined the field. From the initial identification of the unstable parent compound to the synthesis of stable, potent mimetics, this document charts the critical milestones and provides a detailed repository of quantitative data and experimental protocols.

A Brief History: From a Fleeting Intermediate to Powerful Tools